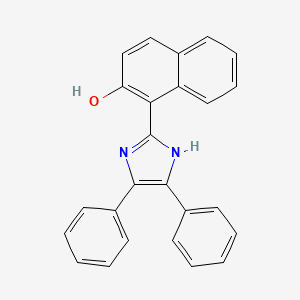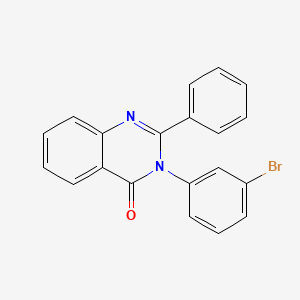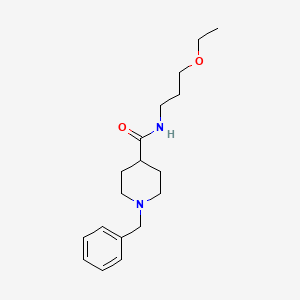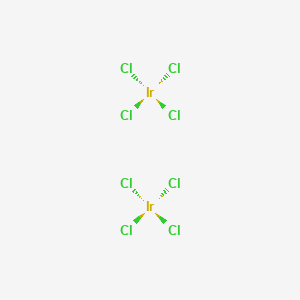
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural properties, which include a naphthalen-2-ol moiety linked to an imidazole ring substituted with diphenyl groups. The compound exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound exhibits excited-state intramolecular proton transfer (ESIPT), which contributes to its unique photophysical properties . This mechanism is crucial for its function as a fluorescent probe and in optoelectronic applications. Additionally, its interaction with biological targets is being studied to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol can be compared with other imidazole derivatives, such as:
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Exhibits antioxidant activity and is used in different biological assays.
The uniqueness of this compound lies in its specific structural configuration and the resulting photophysical properties, which make it particularly valuable in fluorescence-based applications and optoelectronics.
Propriétés
Numéro CAS |
1749-77-5 |
|---|---|
Formule moléculaire |
C25H18N2O |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O/c28-21-16-15-17-9-7-8-14-20(17)22(21)25-26-23(18-10-3-1-4-11-18)24(27-25)19-12-5-2-6-13-19/h1-16,28H,(H,26,27) |
Clé InChI |
XFABZIDJJPVXLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)

![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)
![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)

![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)

